Thalidomide-NH-C8-NH2 hydrochloride
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Overview
Description
Thalidomide-NH-C8-NH2 hydrochloride is a synthetic compound that functions as an E3 ligase ligand-linker conjugate. It incorporates a cereblon ligand derived from Thalidomide and a linker commonly used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for its ability to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Mechanism of Action
Target of Action
Thalidomide-NH-C8-NH2 hydrochloride, also known as Pomalidomide 4’-alkylC8-amine or 4-[(8-Aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl, is a synthetic compound that functions as an E3 ligase ligand-linker conjugate . The primary target of this compound is cereblon , a protein that serves as a substrate receptor for the CRL4 (CUL4-RBX1-DDB1) E3 ubiquitin ligase complex .
Mode of Action
This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . It consists of a cereblon ligand derived from Thalidomide, along with a linker commonly used in PROTAC (Proteolysis-Targeting Chimera) technology . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Biochemical Pathways
The compound’s interaction with cereblon leads to the ubiquitination and subsequent proteasomal degradation of target proteins . This process can affect various biochemical pathways depending on the specific target proteins involved. The downstream effects can include changes in cell proliferation, apoptosis, and other cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific target proteins that are degraded as a result of its interaction with cereblon . This can lead to a variety of outcomes, including changes in cell growth, differentiation, and survival .
Biochemical Analysis
Biochemical Properties
Thalidomide-NH-C8-NH2 hydrochloride is a functionalized cereblon ligand for PROTAC research and development . It incorporates an E3 ligase ligand plus an alkylC8 linker with terminal amine ready for conjugation to a target protein ligand .
Cellular Effects
It is known that it is a functionalized cereblon ligand for PROTAC research and development . This suggests that it may have significant effects on cellular processes related to protein degradation.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a cereblon ligand. Cereblon is a primary direct target of thalidomide . When a ligand such as this compound binds to cereblon, it recognizes various ‘neosubstrates’ depending on the shape of the ligand .
Temporal Effects in Laboratory Settings
It is known that Thalidomide undergoes biotransformation by non-enzymatic hydrolysis and enzyme-mediated hydroxylation to form a multitude of metabolites .
Metabolic Pathways
This compound is likely to be involved in metabolic pathways related to the metabolism of thalidomide. Thalidomide undergoes biotransformation by non-enzymatic hydrolysis and enzyme-mediated hydroxylation to form a multitude of metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-C8-NH2 hydrochloride involves the conjugation of a cereblon ligand derived from Thalidomide with a linker. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the conjugation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually stored at -20°C in a sealed container to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-NH-C8-NH2 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Thalidomide-NH-C8-NH2 hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thalidomide-NH-C5-NH2 hydrochloride: Another E3 ligase ligand-linker conjugate with a shorter linker.
Thalidomide-O-amido-C8-NH2 hydrochloride: A similar compound with an amido linker instead of an NH linker.
Thalidomide-O-C8-NH2 hydrochloride: A compound with an oxygen linker instead of an NH linker.
Uniqueness: Thalidomide-NH-C8-NH2 hydrochloride is unique due to its specific linker length and the presence of an NH group, which may influence its binding affinity and selectivity for target proteins .
Properties
IUPAC Name |
4-(8-aminooctylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4.ClH/c22-12-5-3-1-2-4-6-13-23-15-9-7-8-14-18(15)21(29)25(20(14)28)16-10-11-17(26)24-19(16)27;/h7-9,16,23H,1-6,10-13,22H2,(H,24,26,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOLYBRNISBSJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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